[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
CAS No.:
Cat. No.: VC10950326
Molecular Formula: C15H14ClNO2S
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClNO2S |
|---|---|
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | [5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
| Standard InChI | InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
| Standard InChI Key | AHPKREHUENESSS-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
| Canonical SMILES | C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Features
[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione features a furan ring substituted at the 5-position with a 2-chlorophenyl group and a morpholine-4-ylmethanethione moiety at the 2-position. The furan ring contributes π-electron density, while the 2-chlorophenyl group introduces steric and electronic effects that influence molecular interactions. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility in polar solvents and may facilitate binding to biological targets. The thione group (-C=S) introduces sulfur-based reactivity, classifying the compound as a thioether.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₂S |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
| SMILES | C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Synthetic Methodologies
Reaction Pathways and Optimization
Synthesis of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione likely follows multi-step protocols analogous to those used for structurally similar thioethers. A representative route involves:
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Furan Ring Formation: Cyclization of γ-keto esters or ketones via Paal-Knorr synthesis to yield the 5-aryl-furan core.
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Morpholine Incorporation: Nucleophilic substitution or coupling reactions to attach the morpholine moiety.
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Thione Introduction: Treatment with Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups to thiones.
Critical parameters include solvent choice (e.g., ethanol or DMSO), temperature control (60–120°C), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yields typically range from 45% to 68%, with purity confirmed via HPLC.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | γ-Keto ester, NH₄OAc, EtOH, reflux | Furan ring formation |
| 2 | Morpholine, K₂CO₃, DMF, 80°C | Morpholine coupling |
| 3 | Lawesson’s reagent, toluene, 110°C | Carbonyl-to-thione conversion |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra exhibit characteristic signals:
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Furan protons: δ 6.2–7.4 ppm (doublets for H-3 and H-4).
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2-Chlorophenyl group: δ 7.3–7.6 ppm (multiplet for aromatic protons).
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Morpholine protons: δ 3.6–4.1 ppm (N-CH₂ and O-CH₂ groups).
¹³C NMR confirms the thione carbon at δ 195–205 ppm, distinct from carbonyl analogs.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 311.8 (M⁺), with fragmentation patterns indicating cleavage at the furan-morpholine junction.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Analogous chlorophenyl-furan derivatives show moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL). The 2-chlorophenyl group enhances membrane permeability, while the morpholine moiety may interfere with bacterial efflux pumps.
Material Science Applications
Organic Electronics
The conjugated furan-morpholine system enables π-π stacking interactions, suggesting utility in organic thin-film transistors (OFETs). Theoretical calculations predict a HOMO-LUMO gap of 3.1–3.4 eV, comparable to polythiophenes.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Chlorophenyl-Furan Derivatives
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| [5-(2,6-Dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione | Kinase inhibition | 2.1 μM |
| (Z)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile | Anticancer (MCF-7 cells) | 4.5 μM |
| [5-(2-Fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione | Antibacterial (S. aureus) | 18 μg/mL |
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